molecular formula C10H20ClNO2S B2541604 Methyl 4-(2-aminocyclopentyl)sulfanylbutanoate;hydrochloride CAS No. 2580206-20-6

Methyl 4-(2-aminocyclopentyl)sulfanylbutanoate;hydrochloride

Cat. No. B2541604
CAS RN: 2580206-20-6
M. Wt: 253.79
InChI Key: KBAKJJJMVPWRNC-UHFFFAOYSA-N
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Description

“Methyl 4-(2-aminocyclopentyl)sulfanylbutanoate;hydrochloride” is a chemical compound with the CAS Number: 2580206-20-6 . It is also known as SEW2871 and is a selective sphingosine 1-phosphate (S1P) receptor agonist. The compound has potential implications in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of this compound is C10H19NO2S . The InChI code is 1S/C10H19NO2S.ClH/c1-13-10(12)6-3-7-14-9-5-2-4-8(9)11;/h8-9H,2-7,11H2,1H3;1H . The molecular weight is 253.79 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.79 . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “Methyl 4-(2-aminocyclopentyl)sulfanylbutanoate;hydrochloride” is not mentioned in the search results, it is known to be a selective sphingosine 1-phosphate (S1P) receptor agonist.

properties

IUPAC Name

methyl 4-(2-aminocyclopentyl)sulfanylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S.ClH/c1-13-10(12)6-3-7-14-9-5-2-4-8(9)11;/h8-9H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAKJJJMVPWRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCSC1CCCC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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